1-(Cyclopropylmethyl)-1H-1,2,3-benzotriazole-5-carboxylic acid
Description
1-(Cyclopropylmethyl)-1H-1,2,3-benzotriazole-5-carboxylic acid is a heterocyclic compound featuring a benzotriazole core substituted with a cyclopropylmethyl group at the 1-position and a carboxylic acid moiety at the 5-position. The benzotriazole scaffold is known for its stability and versatility in medicinal chemistry, while the cyclopropylmethyl substituent may enhance lipophilicity and influence pharmacokinetic properties. The carboxylic acid group provides a handle for further functionalization or interaction with biological targets, such as enzymes or receptors .
Properties
IUPAC Name |
1-(cyclopropylmethyl)benzotriazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c15-11(16)8-3-4-10-9(5-8)12-13-14(10)6-7-1-2-7/h3-5,7H,1-2,6H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DISKUADLQRJVMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C3=C(C=C(C=C3)C(=O)O)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(Cyclopropylmethyl)-1H-1,2,3-benzotriazole-5-carboxylic acid can be achieved through several synthetic routesThe reaction conditions typically involve the use of diazo compounds, ylides, or carbene intermediates for the cyclopropanation step . Industrial production methods may involve optimizing these reactions for scale-up, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
1-(Cyclopropylmethyl)-1H-1,2,3-benzotriazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The benzotriazole ring allows for electrophilic and nucleophilic substitution reactions, leading to a variety of substituted products. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles
Scientific Research Applications
Pharmacological Properties
The compound exhibits potential as a modulator of metabotropic glutamate receptors (mGluRs), which are implicated in several neurological disorders. Research has indicated that benzotriazole derivatives can influence receptor activity, suggesting that 1-(Cyclopropylmethyl)-1H-1,2,3-benzotriazole-5-carboxylic acid may have therapeutic applications in treating conditions like anxiety and depression .
Table 1: Pharmacological Activity of Related Compounds
| Compound Name | Target Receptor | Activity Type | Reference |
|---|---|---|---|
| Benzotriazole Derivative A | mGluR2 | Potentiator | |
| Benzotriazole Derivative B | NMDA | Antagonist | |
| This compound | mGluR2 | Potential Modulator |
Antimicrobial Activity
Studies have shown that compounds similar to this compound possess antimicrobial properties. These compounds have demonstrated activity against various bacterial strains, indicating their potential for development as antimicrobial agents.
Table 2: Antimicrobial Activity Against Selected Strains
| Compound Name | MIC (μg/mL) | Activity |
|---|---|---|
| Ethambutol | 1.2 | Positive Control |
| Isoniazid | 0.25 | Positive Control |
| This compound | ND | Not Determined |
Stabilizers and Additives
Benzotriazoles are widely recognized for their UV-absorbing properties and are used as stabilizers in polymers and coatings. The specific structure of this compound may enhance the stability of materials exposed to UV radiation.
Case Study: Use in Polymeric Coatings
In a study examining the effectiveness of benzotriazoles as UV stabilizers in polycarbonate coatings, it was found that the incorporation of benzotriazole derivatives significantly improved the durability and lifespan of the coatings under prolonged UV exposure .
Photostability Enhancers
The compound has potential applications in enhancing the photostability of environmental samples. Its ability to absorb UV light can protect sensitive biological materials from degradation.
Table 3: Photostability Enhancement in Environmental Samples
| Sample Type | Treatment | Stability Improvement (%) |
|---|---|---|
| Soil Microorganisms | With Benzotriazole | 40% |
| Aquatic Plants | With Benzotriazole | 35% |
Mechanism of Action
The mechanism by which 1-(Cyclopropylmethyl)-1H-1,2,3-benzotriazole-5-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The benzotriazole ring can form stable complexes with metal ions, influencing various biochemical pathways. Additionally, the cyclopropylmethyl group can enhance the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzotriazole Core
1-(1-Phenylethyl)-1H-1,2,3-benzotriazole-5-carboxylic Acid
- Structure : Substituted with a phenylethyl group instead of cyclopropylmethyl.
- Properties: The bulkier aromatic substituent may reduce solubility compared to the cyclopropylmethyl analog.
1-Cyclohexyl-1H-benzotriazole-5-carboxylic Acid
- Structure : Cyclohexyl group replaces cyclopropylmethyl.
- Molecular weight (C₁₃H₁₅N₃O₂ = 245.28 g/mol) is higher than the cyclopropylmethyl analog (C₁₁H₁₁N₃O₂ = 217.23 g/mol) .
1-Isopropyl-1H-1,2,3-benzotriazole-5-carboxylic Acid
- Structure : Isopropyl substituent at the 1-position.
- Applications: Limited data, but the branched alkyl group may alter metabolic stability compared to the cyclopropylmethyl variant .
Heterocycle and Carboxylic Acid Position Variations
1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic Acid
- Structure: Triazole (non-fused) core with a benzyl group and methyl substituent; carboxylic acid at position 3.
- Biological Activity : Demonstrates the importance of substituent positioning. The 4-carboxylic acid configuration may limit π-π stacking interactions compared to 5-substituted benzotriazoles .
1-(Cyclopropylmethyl)-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic Acid
- Structure : Benzodiazole core with a ketone group and cyclopropylmethyl substituent.
- The ketone moiety could enhance hydrogen-bonding capacity .
Data Tables
Table 1: Structural and Physical Properties of Selected Analogs
Key Research Findings and Gaps
- Antitumor Potential: While 1-aryltriazole-4-carboxylic acids show promise in oncology, the target compound’s benzotriazole-5-carboxylic acid scaffold remains underexplored. Comparative studies on kinase inhibition are needed .
- Synthetic Challenges : The cyclopropylmethyl group’s strain may complicate synthesis. reports high yields (92%) for a related triazole-carboxamide, suggesting optimized protocols could apply .
- Physicochemical Properties : Cyclopropylmethyl balances lipophilicity and solubility better than cyclohexyl or phenylethyl groups, making it favorable for drug design .
Biological Activity
1-(Cyclopropylmethyl)-1H-1,2,3-benzotriazole-5-carboxylic acid is a member of the benzotriazole family, known for its diverse biological activities. This compound has garnered attention due to its potential applications in pharmacology and biochemistry. This article aims to provide a comprehensive overview of its biological activity, including antibacterial, antifungal, and antiparasitic properties, supported by relevant case studies and research findings.
Chemical Structure
The compound can be represented by the following structural formula:
Antibacterial Activity
Benzotriazoles, including this compound, have been studied for their antibacterial properties. Research indicates that benzotriazoles exhibit significant activity against various bacterial strains. For instance, compounds derived from benzotriazole showed effective inhibition against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentration (MIC) values ranging from 12.5 to 25 μg/mL .
Table 1: Antibacterial Activity of Benzotriazole Derivatives
| Compound Name | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| 4'-((1H-benzo[d][1,2,3]triazol-1-yl)methyl)-[1,1'-biphenyl]-2-carbonitrile | MRSA | 12.5 |
| 1-(6-methylbenzo[d][1,3]dioxol-5-yl)methyl)-1H-benzo[d][1,2,3]triazole | MSSA | 25 |
| N-benzenesulfonylbenzotriazole | E. coli | 50 |
Antifungal Activity
The antifungal properties of benzotriazoles are also notable. Studies have demonstrated that certain benzotriazole derivatives exhibit potent antifungal activity against Candida albicans and Aspergillus niger. The introduction of halogen or hydrophobic groups into the benzotriazole structure significantly enhances its antifungal efficacy .
Table 2: Antifungal Activity of Benzotriazole Derivatives
| Compound Name | Fungal Strain | MIC (μg/mL) |
|---|---|---|
| Tetrabromo-benzotriazole | Candida albicans | 1.6 |
| Halogenated derivatives | Aspergillus niger | 12.5 |
Antiparasitic Activity
Research has also highlighted the antiparasitic potential of benzotriazoles. A study involving N-benzenesulfonylbenzotriazole demonstrated significant growth inhibition of Trypanosoma cruzi, the causative agent of Chagas disease. The compound exhibited a dose-dependent effect on both epimastigote and trypomastigote forms of the parasite .
Table 3: Antiparasitic Activity of Benzotriazole Derivatives
| Compound Name | Parasite | IC50 (μg/mL) |
|---|---|---|
| N-benzenesulfonylbenzotriazole | Trypanosoma cruzi | 25 |
Case Studies
Several studies have investigated the biological activities of benzotriazoles:
- Antibacterial Efficacy : A study published in Pharmaceuticals evaluated various benzotriazole derivatives against clinical strains of bacteria. The results indicated that modifications to the benzene ring significantly influenced antibacterial potency .
- Antifungal Screening : Another research article explored the antifungal properties of substituted benzotriazoles against common fungal pathogens. The findings suggested that specific substitutions improved the compounds' activity against resistant strains .
- Antiparasitic Properties : A paper focused on the antiparasitic effects of benzotriazoles on Trypanosoma species reported promising results for new derivatives designed through structure-activity relationship (SAR) studies .
Q & A
Q. What synthetic strategies are recommended for preparing 1-(cyclopropylmethyl)-1H-1,2,3-benzotriazole-5-carboxylic acid?
A two-step approach is commonly used:
- Step 1: Cyclocondensation of a substituted benzotriazole precursor (e.g., ethyl 1H-benzotriazole-5-carboxylate) with cyclopropylmethyl halides under basic conditions (e.g., K₂CO₃ in DMF at 80°C for 12 hours).
- Step 2: Hydrolysis of the ester intermediate using aqueous NaOH or LiOH in THF/MeOH (1:1) at reflux (70°C) to yield the carboxylic acid .
Purification is achieved via recrystallization (e.g., DMF/water) or column chromatography (silica gel, CH₂Cl₂/MeOH gradient).
Q. How can the purity and structural identity of this compound be validated?
- Chromatography: HPLC with a C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>95%).
- Spectroscopy:
- ¹H/¹³C NMR to confirm substitution patterns (e.g., cyclopropylmethyl protons at δ 0.5–1.2 ppm, carboxylic acid proton at δ 12–13 ppm).
- High-resolution mass spectrometry (HRMS) for molecular ion verification (e.g., [M+H]⁺ calculated for C₁₁H₁₂N₄O₂: 247.0935).
- Elemental analysis to validate empirical formula .
Q. What experimental conditions are critical for solubility testing of this compound?
- Solvent screening: Test solubility in DMSO (stock solutions for biological assays), water (pH-dependent solubility via titration), and organic solvents (e.g., MeOH, CHCl₃).
- pH adjustment: Use buffered solutions (PBS, pH 7.4) or dilute HCl/NaOH to evaluate ionization effects. Quantify solubility via UV-Vis spectroscopy at λmax (e.g., 260–280 nm) .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction (SCXRD) resolve ambiguities in the compound’s stereochemistry?
- Crystallization: Grow crystals by slow evaporation of a CH₂Cl₂/DMSO (9:1) mixture at 273 K .
- Data collection: Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.
- Analysis: Refine structures with software (e.g., SHELXL) to determine bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonds between carboxylic acid and triazole groups, R factor < 0.06) .
Q. How should conflicting spectral data (e.g., NMR vs. XRD) be addressed?
Q. What methodologies are suitable for studying its potential enzyme inhibition activity?
Q. How can stability under physiological conditions be assessed?
Q. What strategies optimize yield in multi-gram syntheses?
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
